Bis-PEG9-acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

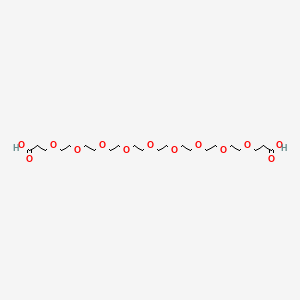

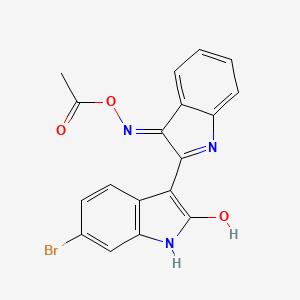

Bis-PEG9-acid is a PEG-based PROTAC linker . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two terminal carboxylic acid groups .

Synthesis Analysis

The terminal carboxylic acids of Bis-PEG9-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Bis-PEG9-acid is C22H42O13 . It has a molecular weight of 514.57 .Chemical Reactions Analysis

Bis-PEG9-acid is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Bis-PEG9-acid has a molecular weight of 514.57 . It is a solid substance with a white to off-white appearance .科学的研究の応用

Cross-linking Agent

Bis-PEG9-acid, also known as BS(PEG)9, is a bis-succinimide ester-activated PEG compound used for crosslinking between primary amines (NH2) in proteins and other molecules . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG9 spacer react specifically with primary amines to form stable amide bonds .

Biofilm Formation Research

BS(PEG)9 has been used to study the domain structure of BfmR, a regulator of biofilm formation in Acinetobacter baumannii . This application provides valuable insights into the mechanisms of biofilm formation, which is a key factor in many bacterial infections.

Visual Excitation Studies

Another interesting application of BS(PEG)9 is in the study of the mechanism of visual excitation . The ability of BS(PEG)9 to crosslink proteins makes it a useful tool in studying the complex processes involved in visual perception.

Protein Labeling and Modification

Due to its reactivity with primary amines, BS(PEG)9 is often used in protein labeling and modification . This allows researchers to track the movement and interactions of proteins within cells, providing valuable insights into cellular function and disease mechanisms.

Enhancing Solubility of Conjugates

The polyethylene glycol (PEG) spacer arm of BS(PEG)9 can enhance the solubility of conjugates . This is particularly useful in drug delivery applications, where improving the solubility of therapeutic agents can enhance their bioavailability and efficacy.

Reducing Immunogenicity

The PEG spacer arm of BS(PEG)9 can also reduce the immunogenicity of conjugates . This is important in therapeutic applications, where reducing the immune response to a drug can improve its safety and effectiveness.

作用機序

Target of Action

Bis-PEG9-acid is a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of Bis-PEG9-acid are the E3 ubiquitin ligase and the target protein in the case of PROTACs .

Mode of Action

Bis-PEG9-acid, as a linker in PROTACs, connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . The compound enables selective protein degradation by leveraging the intracellular ubiquitin-proteasome system . In the context of ADCs, Bis-PEG9-acid acts as a cleavable linker used in the synthesis of ADCs .

Biochemical Pathways

The biochemical pathway primarily affected by Bis-PEG9-acid is the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thereby regulating various cellular processes. By linking the E3 ubiquitin ligase to the target protein, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Pharmacokinetics

As a peg-based compound, bis-peg9-acid is expected to have improved solubility and stability, which could positively impact its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of the action of Bis-PEG9-acid is the selective degradation of target proteins . This degradation can influence various cellular processes depending on the specific target protein. In the context of ADCs, the action of Bis-PEG9-acid allows for the targeted delivery of cytotoxic drugs to cancer cells .

Action Environment

The action of Bis-PEG9-acid is influenced by the intracellular environment, specifically the ubiquitin-proteasome system . The hydrophilic PEG spacer in Bis-PEG9-acid increases its solubility in aqueous media , which could potentially influence its action, efficacy, and stability.

将来の方向性

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPXCHJGEDEJHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG9-acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)